molecular formula C13H13ClN2O2 B5833375 N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B5833375
M. Wt: 264.71 g/mol
InChI Key: FBFSERPWERVLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as CL-220, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of isoxazolecarboxamides, which have been studied extensively for their pharmacological properties.

Mechanism of Action

N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This means that it enhances the activity of these receptors, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have neuroprotective properties, which may be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of neuronal activity, which is important for studying the underlying mechanisms of various neurological disorders. However, one limitation of using N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, including:
1. Further investigation of its neuroprotective properties and potential use in the treatment of neurodegenerative diseases.
2. Studying its effects on different subtypes of GABA-A receptors and other ion channels.
3. Developing more potent and long-lasting derivatives of N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide for use in experimental and clinical settings.
4. Investigating its potential as a tool for studying the role of GABA-A receptors in various neurological disorders.
Conclusion
N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a compound with significant potential for use in scientific research. Its ability to modulate the activity of GABA-A receptors makes it a valuable tool for studying the underlying mechanisms of various neurological disorders. Further research on N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide and its derivatives may lead to the development of new treatments for neurodegenerative diseases and other neurological disorders.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 3-chlorobenzonitrile with ethyl isoxazole-4-carboxylate in the presence of a base and a catalyst. The resulting intermediate is then treated with methylamine, followed by acid hydrolysis to yield N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. This method has been optimized to produce high yields of N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide with good purity.

Scientific Research Applications

N-(3-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been studied for its ability to modulate the activity of ion channels, which are important for the proper functioning of the nervous system.

properties

IUPAC Name

N-(3-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFSERPWERVLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.